Ruxolitinib sulfate

JAK2 inhibition Enzymatic assay Myelofibrosis

Ruxolitinib sulfate: first-in-class JAK1/2 inhibitor (JAK2 IC50 2.8 nM, >130-fold selectivity over JAK3). Demonstrates superior cellular potency (STAT5 phosphorylation IC50 14 nM) versus momelotinib, pacritinib, and fedratinib, with minimal off-target growth effects. The unequivocal gold standard for JAK2V617F-driven MPN research. Clinically validated dose-response relationship from the ROMEI study bridges preclinical findings to translational outcomes. Ideal reference inhibitor for kinase selectivity panels and as a reliable backbone for combination therapy studies. Procure high-purity compound to ensure reproducible, clinically relevant results.

Molecular Formula C17H20N6O4S
Molecular Weight 404.4 g/mol
CAS No. 1092939-16-6
Cat. No. B1139427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuxolitinib sulfate
CAS1092939-16-6
Synonyms3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate
Molecular FormulaC17H20N6O4S
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O
InChIInChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1
InChIKeyLGJWVXWQCTZSGC-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ruxolitinib Sulfate (CAS 1092939-16-6) – A Benchmark JAK1/2 Inhibitor for Myelofibrosis Research


Ruxolitinib sulfate (INCB018424 sulfate) is the sulfate salt form of ruxolitinib, a potent, selective, and orally bioavailable Janus kinase (JAK) 1/2 inhibitor [1]. It is the first-in-class JAK1/2 inhibitor to enter clinical development, receiving FDA approval for the treatment of intermediate or high-risk myelofibrosis and polycythemia vera [2]. In cell-free enzymatic assays, it demonstrates sub-nanomolar inhibitory potency with IC50 values of 3.3 nM for JAK1 and 2.8 nM for JAK2, while exhibiting over 130-fold selectivity for JAK1/2 over JAK3 (IC50 = 428 nM) [3].

Why Ruxolitinib Sulfate Cannot Be Substituted with Other JAK Inhibitors in Myelofibrosis Research


JAK inhibitors approved or investigated for myelofibrosis—including fedratinib, pacritinib, and momelotinib—exhibit distinct and clinically consequential differences in their kinase selectivity profiles, cellular potency, and safety outcomes. While all inhibit JAK2, their off-target kinase inhibition varies markedly, influencing both therapeutic efficacy and toxicity [1]. Ruxolitinib sulfate demonstrates superior potency in JAK2-dependent cellular assays (STAT5 phosphorylation IC50 = 14 nM) compared to momelotinib (201 nM), pacritinib (421 nM), and fedratinib (669 nM), and is the only inhibitor with minimal impact on JAK2-independent cell growth [2]. In real-world clinical studies, optimal ruxolitinib dosing is directly linked to improved spleen response and overall survival, outcomes that cannot be assumed when substituting with alternative JAK inhibitors that have different dose-response and toxicity profiles [3].

Ruxolitinib Sulfate: Quantitative Differentiation Evidence for Research and Procurement


Superior JAK2 Potency in Head-to-Head Enzymatic Assays at Physiological ATP

In a comprehensive head-to-head comparison of four JAK inhibitors approved for myelofibrosis, ruxolitinib demonstrated the highest potency for JAK2 inhibition at physiological ATP concentration (1 mM). The study directly compared ruxolitinib, fedratinib, pacritinib, and momelotinib in identical assay conditions [1].

JAK2 inhibition Enzymatic assay Myelofibrosis IC50

Ruxolitinib Demonstrates Superior Cellular Potency in JAK2-Dependent Signaling

In JAK2-dependent cellular assays measuring STAT5 phosphorylation, ruxolitinib exhibited the most potent inhibition among four myelofibrosis JAK inhibitors. The study directly compared ruxolitinib, fedratinib, pacritinib, and momelotinib in identical cell-based assay conditions [1].

Cellular assay STAT5 phosphorylation JAK2 IC50

Minimal Off-Target Growth Inhibition: Ruxolitinib's Superior Kinase Selectivity Profile

Full kinome profiling revealed that ruxolitinib is the most selective JAK inhibitor among those approved for myelofibrosis. Unlike fedratinib, pacritinib, and momelotinib, ruxolitinib had minimal impact on growth in JAK2-independent cell lines at clinically relevant concentrations [1]. This indicates a cleaner selectivity profile with fewer off-target kinase interactions.

Kinase selectivity Off-target JAK2-independent Myelofibrosis

Differential Selectivity Against JAK3: A Key Distinction from Tofacitinib

Ruxolitinib exhibits >130-fold selectivity for JAK1/2 over JAK3 (IC50 = 428 nM), whereas tofacitinib shows potent pan-JAK inhibition with JAK3 IC50 of 1.6 nM, only 2-fold less potent than its JAK1 inhibition [1][2]. This differential JAK3 selectivity underpins distinct clinical applications and side effect profiles.

JAK selectivity JAK3 Immunosuppression Ruxolitinib Tofacitinib

Real-World Spleen Response Correlates with Optimal Ruxolitinib Dosing

In the ROMEI real-world study, patients with myelofibrosis starting ruxolitinib at the expected optimal dose demonstrated significantly higher spleen response rates and faster time to response compared to those starting at a lower-than-expected dose [1].

Spleen volume reduction Dosing Myelofibrosis Real-world evidence

Ruxolitinib Sulfate: Optimal Application Scenarios for Research and Development


Preclinical Studies of JAK2V617F-Driven Myeloproliferative Neoplasms

Ruxolitinib sulfate is the gold-standard tool compound for investigating the biology of JAK2V617F-driven myeloproliferative neoplasms. Its superior potency against JAK2 (IC50 = 2.9 nM at 1 mM ATP) and JAK2-dependent cellular signaling (STAT5 phosphorylation IC50 = 14 nM) ensures robust target inhibition in in vitro and in vivo models [1]. Its high selectivity for JAK2 over other kinases minimizes off-target confounding, making it the ideal candidate for mechanistic studies aimed at elucidating JAK2-specific pathways [2].

In Vitro Kinase Selectivity Profiling and Assay Development

Researchers developing JAK2-specific assays or conducting kinase selectivity panels should prioritize ruxolitinib sulfate as a reference inhibitor. Its well-characterized, high selectivity profile (over 130-fold for JAK1/2 vs. JAK3) and extensive literature validation provide a reliable benchmark for calibrating new assay platforms [3]. Comparative studies have confirmed ruxolitinib as the most selective among approved myelofibrosis JAK inhibitors, making it an essential control for off-target assessment studies [4].

Translational Research Modeling Optimal Dosing and Biomarker Response

For studies designed to bridge preclinical findings to clinical outcomes, ruxolitinib sulfate offers a unique advantage. Real-world data from the ROMEI study demonstrates a clear dose-response relationship for spleen volume reduction, with optimal dosing significantly improving response rates (57.7% vs. 45.8% at 48 weeks) and shortening time to response (3.3 vs. 11.1 months) [5]. These data provide a clinically relevant framework for designing and interpreting translational experiments, allowing researchers to model the pharmacodynamic effects of different dosing strategies.

Combination Therapy Studies in Myelofibrosis

Ruxolitinib sulfate serves as the foundational backbone for combination therapy research in myelofibrosis. Its established efficacy and safety profile make it the preferred partner for evaluating novel agents, such as BET inhibitors or anti-fibrotic compounds. The ongoing phase 3 MANIFEST-2 study evaluating pelabresib in combination with ruxolitinib exemplifies this application [6]. For researchers investigating synergistic combinations, using high-quality ruxolitinib sulfate ensures that observed effects are attributable to the combination rather than variability in the backbone inhibitor's potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruxolitinib sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.